molecular formula C16H21N5O4S B060880 Boc-ThionoVal-1-(6-nitro)benzotriazolide CAS No. 184951-88-0

Boc-ThionoVal-1-(6-nitro)benzotriazolide

Cat. No.: B060880
CAS No.: 184951-88-0
M. Wt: 379.4 g/mol
InChI Key: XFVHUHJBRJYSAP-ZDUSSCGKSA-N
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Description

Boc-ThionoVal-1-(6-nitro)benzotriazolide, also known as tert-butyl N-[(2S)-3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate, is a compound with the molecular formula C16H21N5O4S and a molecular weight of 379.43 g/mol. This compound is notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoVal-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-L-2-amino-3-methylbutanethioic acid with 6-nitrobenzotriazole. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-ThionoVal-1-(6-nitro)benzotriazolide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

Boc-ThionoVal-1-(6-nitro)benzotriazolide has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-ThionoVal-1-(6-nitro)benzotriazolide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The benzotriazole moiety plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • Boc-L-2-amino-3-methylbutanethioic acid-1-(6-nitro)benzotriazolide
  • tert-butyl N-[(2S)-3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
  • 2-Methyl-2-propanyl [(2S)-3-methyl-1-(6-nitro-1H-benzotriazol-1-yl)-1-thioxo-2-butanyl]carbamate

Uniqueness

Boc-ThionoVal-1-(6-nitro)benzotriazolide is unique due to its specific combination of the Boc-protected amino acid and the benzotriazole moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-[(2S)-3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-9(2)13(17-15(22)25-16(3,4)5)14(26)20-12-8-10(21(23)24)6-7-11(12)18-19-20/h6-9,13H,1-5H3,(H,17,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVHUHJBRJYSAP-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426521
Record name Boc-ThionoVal-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184951-88-0
Record name 1,1-Dimethylethyl N-[(1S)-2-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]propyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184951-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-ThionoVal-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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